![molecular formula C15H23BN2O4 B1322361 (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronsäure CAS No. 937048-39-0](/img/structure/B1322361.png)

(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronsäure

Übersicht

Beschreibung

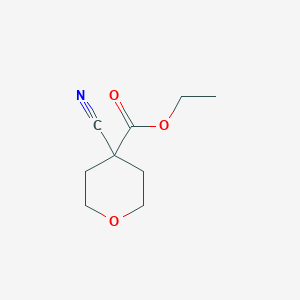

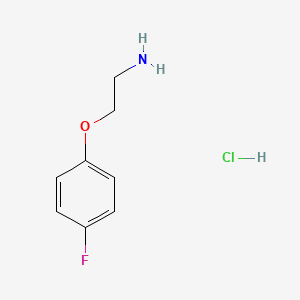

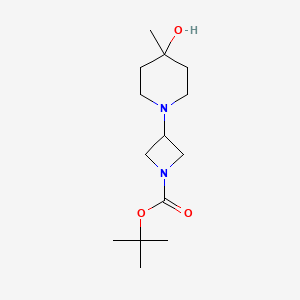

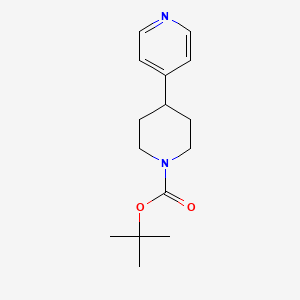

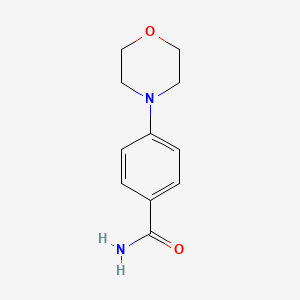

(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid is a boronic acid derivative with the molecular formula C15H23BN2O4. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperazine ring enhances its stability and reactivity in various chemical processes.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronsäure: ist eine vielseitige Verbindung in der organischen Synthese, insbesondere in den Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, einem wichtigen Schritt bei der Synthese komplexer organischer Moleküle. Die Boronsäureeinheit reagiert mit halogenhaltigen Verbindungen in Gegenwart eines Palladiumkatalysators, was zur Bildung von Biarylstrukturen führt, die in Pharmazeutika und Agrochemikalien grundlegend sind.

Arzneimittelforschung

In der Arzneimittelforschung dient diese Verbindung als Baustein für die Generierung von Pharmakophoren . Der Piperazinring ist ein häufiges Merkmal in vielen Arzneimittelmolekülen und verleiht Eigenschaften wie erhöhte Löslichkeit und die Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren. Die Tert-Butoxycarbonyl (Boc)-Gruppe dient als Schutzgruppe, die unter milden sauren Bedingungen entfernt werden kann, wodurch eine weitere Funktionalisierung des Moleküls ermöglicht wird.

Peptidsynthese

Die Boc-geschützte Piperazineinheit dieser Verbindung ist nützlich in der Peptidsynthese . Sie kann bei der Synthese von Dipeptiden und Polypeptiden eingesetzt werden, wobei die Boc-Gruppe die Aminfunktionalität während der Kupplungsreaktionen schützt. Dies ist entscheidend, um Selektivität und hohe Ausbeute bei der Peptidbindungsbildung zu erreichen.

Materialwissenschaft

In der Materialwissenschaft werden Boronsäuren verwendet, um neuartige Materialien mit spezifischen Bindungseigenschaften zu schaffen . Sie können reversible kovalente Bindungen mit Diolen bilden, was für die Herstellung von responsiven Materialien vorteilhaft ist, die ihre Eigenschaften als Reaktion auf Umweltreize wie pH-Wert oder das Vorhandensein von Sacchariden ändern können.

Sensorentwicklung

Diese Verbindung hat potenzielle Anwendungen bei der Entwicklung von chemischen Sensoren . Die Boronsäuregruppe kann mit Zuckern und anderen diolhaltigen Molekülen interagieren, wodurch es möglich ist, Sensoren zu entwickeln, die diese Substanzen nachweisen. Solche Sensoren könnten in der medizinischen Diagnostik oder der Umweltüberwachung eingesetzt werden.

Katalyse

Boronsäuren, einschließlich dieser Verbindung, sind dafür bekannt, als Katalysatoren in verschiedenen organischen Reaktionen zu wirken . Sie können die Bildung von Kohlenstoff-Stickstoff-Bindungen in Aminocarbonyllierungsreaktionen erleichtern, die wertvoll für die Synthese von Amiden aus Arylhalogeniden und Aminen sind.

Umweltprüfung

Die Spezifität von Boronsäuren gegenüber bestimmten chemischen Gruppen macht sie für Anwendungen in der Umweltprüfung geeignet . Sie können in Testkits eingebaut werden, die Schadstoffe oder gefährliche Chemikalien nachweisen, die Diolgruppen enthalten.

Biokonjugation

Schließlich kann This compound in Biokonjugationstechniken verwendet werden . Die Boronsäureeinheit kann stabile Komplexe mit Biomolekülen bilden, die vicinale Diole enthalten, wie z. B. Glykoproteine, wodurch die gezielte Abgabe von Medikamenten oder die Anbringung von Sonden für die biomedizinische Forschung ermöglicht wird.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid typically involves the following steps:

Formation of the Piperazine Derivative: The starting material, 4-(tert-butoxycarbonyl)piperazine, is reacted with 3-bromophenylboronic acid under palladium-catalyzed conditions to form the desired product.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4 in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: While the boronic acid group is relatively stable, it can undergo oxidation to form the corresponding boronic ester or borate. Reduction reactions are less common but can be used to modify the piperazine ring.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), solvents (e.g., DMF, toluene).

Conditions: Typical reaction conditions involve heating the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon).

Major Products:

Biaryl Compounds: The primary products of Suzuki-Miyaura reactions involving (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Chemistry:

Organic Synthesis: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds, including potential therapeutic agents.

Bioconjugation: Utilized in the modification of biomolecules for research and diagnostic purposes.

Industry:

Material Science: Employed in the development of advanced materials, such as polymers and nanomaterials.

Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.

Wirkmechanismus

The mechanism of action of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) complex.

Transmetalation: The boronic acid reacts with the palladium(II) complex, transferring the aryl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Lacks the piperazine and Boc groups, making it less versatile in certain synthetic applications.

(4-(Tert-butoxycarbonyl)piperazin-1-YL)phenylboronic Acid: Similar structure but with different substituents, affecting its reactivity and applications.

Uniqueness: (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid is unique due to the presence of both the boronic acid and Boc-protected piperazine groups, which confer stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

IUPAC Name |

[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOOIEDHOGPRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625391 | |

| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937048-39-0 | |

| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)